1,2,4,5-tetrafluoro-3-(4-nitrophenoxy)-6-[(E)-prop-1-enyl]benzene
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Overview
Description
1,2,4,5-tetrafluoro-3-(4-nitrophenoxy)-6-[(E)-prop-1-enyl]benzene is a complex organic compound characterized by the presence of multiple fluorine atoms, a nitrophenoxy group, and a prop-1-enyl substituent
Preparation Methods
The synthesis of 1,2,4,5-tetrafluoro-3-(4-nitrophenoxy)-6-[(E)-prop-1-enyl]benzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: Introduction of the nitro group to the phenoxy ring.
Fluorination: Substitution of hydrogen atoms with fluorine atoms on the benzene ring.
Vinylation: Addition of the prop-1-enyl group to the benzene ring.
Reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the reactions. Industrial production methods may employ continuous flow reactors to optimize yield and efficiency.
Chemical Reactions Analysis
1,2,4,5-tetrafluoro-3-(4-nitrophenoxy)-6-[(E)-prop-1-enyl]benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Addition: The prop-1-enyl group can participate in addition reactions with electrophiles.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like sodium hydroxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,2,4,5-tetrafluoro-3-(4-nitrophenoxy)-6-[(E)-prop-1-enyl]benzene has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,2,4,5-tetrafluoro-3-(4-nitrophenoxy)-6-[(E)-prop-1-enyl]benzene involves interactions with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The fluorine atoms enhance the compound’s stability and bioavailability, while the prop-1-enyl group can participate in binding interactions with target proteins.
Comparison with Similar Compounds
1,2,4,5-tetrafluoro-3-(4-nitrophenoxy)-6-[(E)-prop-1-enyl]benzene can be compared with similar compounds such as:
1,2,4-trifluoro-3-(4-nitrophenoxy)benzene: Lacks one fluorine atom, which may affect its chemical reactivity and applications.
1-nitro-3-(1,1,2,2-tetrafluoro-ethoxy)benzene:
The unique combination of fluorine atoms, nitrophenoxy group, and prop-1-enyl substituent in this compound distinguishes it from these similar compounds, offering distinct advantages in specific applications.
Properties
IUPAC Name |
1,2,4,5-tetrafluoro-3-(4-nitrophenoxy)-6-[(E)-prop-1-enyl]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F4NO3/c1-2-3-10-11(16)13(18)15(14(19)12(10)17)23-9-6-4-8(5-7-9)20(21)22/h2-7H,1H3/b3-2+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIDSPPRJPREMCX-NSCUHMNNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=C(C(=C(C(=C1F)F)OC2=CC=C(C=C2)[N+](=O)[O-])F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=C(C(=C(C(=C1F)F)OC2=CC=C(C=C2)[N+](=O)[O-])F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F4NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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